(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Racemic 3-hydroxypiperidine-2-carboxylic acid is treated with enantiopure resolving agents such as D-pyroglutamic acid or (-)-dibenzoyl-L-tartaric acid to form diastereomeric salts. For example, heating 3-hydroxypiperidine with D-pyroglutamic acid in ethanol under reflux yields (S)-3-hydroxypiperidine D-pyroglutamate, which is isolated via crystallization. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the target compound.
Key Data:
| Step | Reagents/Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Resolution | D-pyroglutamic acid, ethanol, reflux | 45% | 98% |
| Boc Protection | Boc₂O, THF, 0°C to RT | 85% | Retained |
This method, while reliable, suffers from moderate yields due to the loss of the undesired enantiomer during crystallization.
Enzymatic Catalysis and Biotransformation
Enzymatic methods have gained prominence for their high stereoselectivity and sustainability. Ketoreductases (KREDs) and carbonyl reductases are employed to asymmetrically reduce N-Boc-piperidin-3-one (NBPO) to the desired (2R,3R)-configured alcohol.
Asymmetric Reduction of N-Boc-Piperidin-3-One
NBPO is subjected to NADPH-dependent ketoreductases in aqueous buffer (pH 7.0) at 30°C. The enzyme selectively reduces the ketone to the (2R,3R)-alcohol with >99% ee. Post-reduction, oxidation of the secondary alcohol to the carboxylic acid is achieved using NaClO-TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile.
Key Data:
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Enzymatic Reduction | KRED, NADPH, pH 7.0, 30°C | 92% | >99% |
| Oxidation | NaClO, TEMPO, CH₃CN | 88% | N/A |
This method achieves high yields and enantiopurity but requires specialized enzyme systems and cofactor regeneration.
Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis routes leverage chiral auxiliaries to directly install the (2R,3R) configuration. A notable approach involves Evans oxazolidinone intermediates.
Evans Aldol Reaction
(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid is synthesized via an Evans aldol reaction between a chiral oxazolidinone and glyoxylic acid. The auxiliary directs the stereochemistry, yielding the desired diastereomer after hydrolysis. Boc protection is then performed under standard conditions.
Key Data:
| Step | Reagents/Conditions | Yield | dr (diastereomeric ratio) |
|---|---|---|---|
| Aldol Reaction | Evans auxiliary, glyoxylic acid, -78°C | 75% | 95:5 |
| Hydrolysis | LiOH, H₂O₂, THF/H₂O | 90% | N/A |
This method offers excellent stereocontrol but involves multi-step synthesis and costly auxiliaries.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Chemical Resolution | 45–60 | 98 | Low | Moderate |
| Enzymatic Catalysis | 85–92 | >99 | High | High |
| Asymmetric Synthesis | 70–75 | >99 | Very High | Low |
Emerging Techniques and Optimizations
Recent advances include electrochemical oxidation for cyclization steps and flow chemistry to enhance reaction throughput. For instance, Matsumura et al. demonstrated an electrochemical method to cyclize lysine derivatives into piperidine cores, achieving 47% yield . Coupling this with enzymatic resolution could streamline large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substitution Reagents: Alkyl halides, acid chlorides
Major Products
Oxidation: Formation of 3-ketopiperidine derivatives
Reduction: Formation of 2-hydroxypiperidine derivatives
Substitution: Formation of 3-alkoxypiperidine derivatives
Scientific Research Applications
Chemistry
In organic chemistry, (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists. Its stereochemistry is crucial for the biological activity of these molecules.
Medicine
In medicinal chemistry, this compound is a precursor for the development of drugs targeting various diseases. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer properties.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of compounds derived from (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are critical for binding to the target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Solubility
- Hydroxyl vs. Fluorine/Methoxy :
- The hydroxyl group in the target compound increases hydrophilicity (logP ~1.2 predicted) compared to methoxy (logP ~1.8) or fluorine (logP ~2.0) analogs, impacting membrane permeability .
- Fluorine substitution improves metabolic stability and electronegativity, favoring interactions with enzymatic pockets .
- Pyrrolidine vs. Piperidine Backbones :
Research Findings and Case Studies
Case Study: Fluorinated Analog Optimization
A fluorinated analog (CAS: 330945-23-8) demonstrated a 40% increase in plasma half-life compared to the hydroxylated target compound in preclinical models, attributed to reduced oxidative metabolism .
Case Study: Piperidine vs. Pyrrolidine Backbones
In a study on thrombin inhibitors, piperidine derivatives showed lower IC₅₀ values (5 nM) than pyrrolidine analogs (20 nM), likely due to improved binding pocket accommodation .
Biological Activity
(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, also known as Boc-D-Proline, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO5
- Molecular Weight : 231.248 g/mol
- CAS Number : 1207962-80-8
- SMILES Notation : CC(C)(C)OC(=O)N1CCC@H[C@@H]1C(=O)O
The compound exhibits its biological activity primarily through its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. Its structural features allow it to act as a competitive inhibitor in certain enzymatic reactions.
Pharmacological Studies
Recent studies have highlighted the compound's role in:
- Inhibition of Enzymatic Activity : Research indicates that Boc-D-Proline can inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of amino acids and influencing protein synthesis.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
Study 1: Enzyme Inhibition
A study conducted by researchers at RTI International demonstrated that this compound effectively inhibited the activity of prolyl oligopeptidase (POP), an enzyme implicated in various physiological processes. The study utilized kinetic assays to determine the IC50 values, revealing that the compound has a competitive inhibition profile with an IC50 value of approximately 10 µM.
Study 2: Antimicrobial Activity
In a separate investigation published in Journal of Medicinal Chemistry, the compound was tested against several strains of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity. Further modifications to the chemical structure were suggested to enhance potency.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 = 10 µM for POP | RTI International Study |
| Antimicrobial Activity | MIC = 32 - 128 µg/mL | Journal of Medicinal Chemistry |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : D-Proline derivatives are used as starting materials.
- Protection : The amino group is protected using tert-butoxycarbonyl (Boc) during the reaction process.
- Hydroxylation : Hydroxylation at the 3-position is achieved through specific reagents that facilitate this transformation.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling Boc-protected intermediates with chiral piperidine precursors. For example, coupling Boc-(3R)-tetrahydroisoquinoline-3-carboxylic acid with amines under peptide bond-forming conditions (e.g., EDCI/HOBt), followed by Boc deprotection using trifluoroacetic acid (TFA) or aqueous HCl . Enantiomeric purity is highly dependent on chiral auxiliary use, reaction temperature (lower temps reduce racemization), and catalyst selection (e.g., chiral ligands in asymmetric synthesis).
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., for vicinal protons) and chemical shifts of hydroxyl/carboxylic acid groups .
- X-ray Crystallography : Resolves absolute configuration at chiral centers (2R,3R) and hydrogen-bonding patterns .
- IR Spectroscopy : Identifies carbonyl (Boc group: ~1680–1720 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) stretches .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound?
- Methodological Answer : The Boc group acts as a temporary protective group for the piperidine nitrogen, preventing unwanted nucleophilic reactions during synthesis. Its stability under basic/neutral conditions allows selective deprotection under acidic conditions (e.g., TFA), enabling stepwise functionalization . However, prolonged exposure to strong acids or heat may lead to premature deprotection .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes (e.g., proteases or kinases). Key parameters include:
- Ligand Preparation : Assigning protonation states (carboxylic acid deprotonated at physiological pH).
- Target Selection : Aligning with X-ray structures of homologous proteins (PDB databases).
- Scoring Functions : Evaluating hydrogen bonds between the hydroxyl group and active-site residues (e.g., Ser, Tyr) .
Q. How do the stereochemical configurations at the 2R and 3R positions influence the compound's biological activity and interaction with enzymatic targets?
- Methodological Answer : The 2R,3R configuration determines spatial orientation of functional groups, impacting binding to chiral enzyme pockets. For example:
- Hydroxyl Group Orientation : The 3R-OH may form hydrogen bonds with catalytic residues (e.g., in serine hydrolases), enhancing inhibitory activity compared to 3S isomers.
- Piperidine Ring Conformation : The chair conformation stabilized by 2R,3R stereochemistry affects steric interactions with hydrophobic enzyme regions .
Q. What strategies mitigate instability of the hydroxy and carboxylic acid groups during long-term storage or in vivo studies?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- Prodrug Derivatization : Esterify the carboxylic acid to improve plasma stability (e.g., ethyl ester prodrugs cleaved by esterases in vivo) .
- Buffered Solutions : Use pH 4–6 buffers to minimize deprotonation of the carboxylic acid group .
Q. How do structural analogues with alternative substituents (e.g., fluoro, methyl) compare in pharmacokinetic (PK) properties?
- Methodological Answer : Comparative PK studies using LC-MS/MS reveal:
- Fluoro Substituents : Increase metabolic stability (CYP450 resistance) but reduce solubility (logP +0.5) .
- Methyl Groups : Enhance membrane permeability (e.g., Caco-2 assay Papp >1 × 10⁻⁶ cm/s) but may introduce hepatotoxicity risks .
- Hydroxyl vs. Methoxy : Hydroxyl improves aqueous solubility (clogP −1.2 vs. −0.8 for methoxy) but increases plasma clearance .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound's solubility in aqueous vs. organic solvents?
- Resolution : Solubility varies with pH and counterion choice. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
